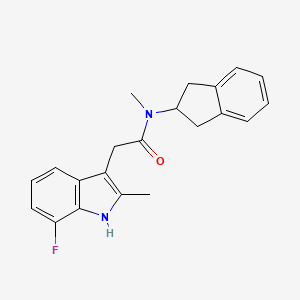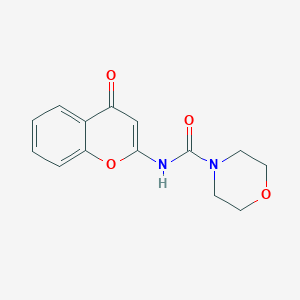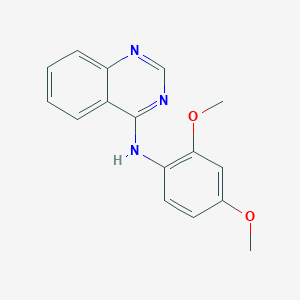
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions starting from specific indole derivatives. For example, Mphahlele et al. (2017) describe the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides via a sequence involving Beckmann rearrangement and trifluoroacetylation (Mphahlele, M. M., Mmonwa, M., & Choong, Y., 2017). This approach could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related acetamides has been elucidated using techniques like NMR, IR, and mass spectroscopy, providing insights into bond lengths, angles, and functional group orientations. Studies on N-methylacetamide, for example, offer detailed information on its molecular geometry, which could be relevant for understanding the target compound's structure (Kitano, M., Fukuyama, T., & Kuchitsu, K., 1973).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight their reactivity towards specific functional groups, the formation of hydrogen bonds, and interactions with biological targets. For instance, Sakota et al. (2009) investigated the hydrogen bonding in indole/N-methylacetamide clusters, revealing insights into their chemical behavior and interactions (Sakota, K., Shimazaki, Y., & Sekiya, H., 2009).
科学的研究の応用
Antiplasmodial Properties and Molecular Docking Studies
Compounds with structural similarities to N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide have been synthesized and evaluated for their potential in vitro antiplasmodial properties. A study by Mphahlele, M. M., Mmonwa, M. M., and Choong, Y. (2017) on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, demonstrates the synthesis of compounds with potential biological activity against Plasmodium falciparum, highlighting the importance of specific substituents for activity. Molecular docking studies suggested a mode of action involving inhibition of the parasite lactate dehydrogenase, indicating a potential pathway for the development of antimalarial agents [M. Mphahlele et al., 2017].
Antiallergic Agents and Synthesis Methods
Research into the synthesis and evaluation of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides by Menciu, C., Duflos, M., Fouchard, F., et al. (1999) has led to the discovery of compounds with significant antiallergic properties. These studies focus on the modification of indole substituents to improve potency, leading to compounds markedly more potent than established antiallergic medications. This work illustrates the potential for designing targeted therapies for allergic conditions using structurally complex acetamides [Cecilia Menciu et al., 1999].
Analytical Chemistry and Environmental Monitoring
In the field of analytical chemistry, the detection of herbicides and their degradation products in natural water showcases the application of acetamide derivatives. Zimmerman, L., Schneider, R., and Thurman, E. (2002) developed methods for isolating and detecting dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates, demonstrating the utility of these compounds in environmental monitoring and the importance of chemical analysis in understanding environmental impact [L. Zimmerman et al., 2002].
Drug Metabolism and Detection
The metabolism and detection of drugs in biological systems is another area where related compounds have been studied. For example, the detection of a new N-oxidized metabolite of flutamide in human liver microsomes and urine of prostate cancer patients by Goda, R., Nagai, D., Akiyama, Y., et al. (2006) underscores the relevance of acetamide derivatives in pharmacokinetic studies. These findings contribute to a deeper understanding of drug metabolism, potential toxicities, and the development of therapeutic monitoring strategies [R. Goda et al., 2006].
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-13-18(17-8-5-9-19(22)21(17)23-13)12-20(25)24(2)16-10-14-6-3-4-7-15(14)11-16/h3-9,16,23H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCNKKPHHSBSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(C)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)
![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)


![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)